1-[(4-Ethenylphenyl)methyl]piperazine
Overview
Description
1-[(4-Ethenylphenyl)methyl]piperazine is a chemical compound with the molecular formula C13H18N2 and a molecular weight of 202.3 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 4-ethenylphenylmethyl group. It is primarily used in research and development, particularly in the fields of pharmaceuticals and materials science .
Preparation Methods
The synthesis of 1-[(4-Ethenylphenyl)methyl]piperazine typically involves the reaction of piperazine with 4-ethenylbenzyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Chemical Reactions Analysis
1-[(4-Ethenylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents used in these reactions include bases like potassium carbonate, acids like hydrochloric acid, and solvents such as dichloromethane and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Ethenylphenyl)methyl]piperazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(4-Ethenylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as mGluR5. By binding to this receptor, the compound modulates the receptor’s activity, leading to downstream effects on cellular signaling pathways. This modulation can result in therapeutic effects, particularly in the treatment of neurological and psychiatric conditions.
Comparison with Similar Compounds
1-[(4-Ethenylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine: Known for its stimulant properties and use in recreational drugs.
1-(2-Pyridyl)piperazine: Used in the synthesis of pharmaceuticals with antidepressant and anxiolytic effects.
1-(4-Methoxyphenyl)piperazine: Utilized in the development of drugs targeting serotonin receptors.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research applications .
Properties
IUPAC Name |
1-[(4-ethenylphenyl)methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-12-3-5-13(6-4-12)11-15-9-7-14-8-10-15/h2-6,14H,1,7-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHMJVLPJMDBLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CN2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391546 | |
Record name | 4-(piperazinylmethyl)styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168270-38-0 | |
Record name | 4-(piperazinylmethyl)styrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00391546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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